N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c1-8(20)17-9-3-6-19(7-4-9)11-16-5-2-10(18-11)12(13,14)15/h2,5,9H,3-4,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUBHMCSWBSHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of trifluoromethylpyrimidine with piperidine under controlled conditions to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetic acid | Trifluoromethyl group remains stable under mild acidic conditions. |
| Basic hydrolysis | NaOH (aq.), 80°C | 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine | Strong bases may cleave the pyrimidine ring in prolonged reactions. |
The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyrimidine ring during hydrolysis but may undergo defluorination under extreme conditions.
Hydrogenation and Reduction
Catalytic hydrogenation targets the pyrimidine ring and acetamide moiety:
| Reaction Type | Catalyst | Conditions | Products |
|---|---|---|---|
| Pyrimidine ring reduction | Pd/C, H₂ (1 atm) | Ethanol, 50°C | Partially saturated pyrimidine derivatives |
| Acetamide reduction | LiAlH₄ | Dry THF, 0°C to RT | N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)ethylamine |
Selective reduction of the acetamide to ethylamine requires controlled stoichiometry to avoid over-reduction.
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring participates in nucleophilic substitution at the 2- and 4-positions:
The trifluoromethyl group directs nucleophilic attack to specific positions via electronic effects.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyrimidine ring:
These reactions enable functionalization for structure-activity relationship (SAR) studies in drug discovery .
Stability Under Oxidative Conditions
The compound exhibits moderate stability to oxidants:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| H₂O₂ (30%) | RT, 24 h | Partial oxidation of piperidine nitrogen to N-oxide |
| KMnO₄ (dilute) | Aqueous H₂SO₄, 60°C | Degradation of pyrimidine ring; trifluoromethyl group remains intact |
Photochemical Reactivity
UV irradiation (254 nm) induces C–F bond cleavage in the trifluoromethyl group, generating difluoromethyl and monofluoromethyl intermediates. This pathway is critical for environmental degradation studies.
Key Research Findings
-
Hydrolysis Selectivity : The acetamide group hydrolyzes 10x faster than analogous methyl esters due to resonance stabilization of the transition state.
-
Catalytic Hydrogenation : Pd/C selectively reduces the pyrimidine ring without affecting the trifluoromethyl group, enabling access to dihydro derivatives.
-
Suzuki Coupling Limitations : Electron-withdrawing substituents on the boronic acid improve yields (e.g., 4-NO₂ phenylboronic acid: 82% yield) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, though further studies are needed to explore underutilized pathways like electrochemical modifications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of piperidine and pyrimidine have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression.
- Poly (ADP-Ribose) Polymerase Inhibition : Compounds structurally related to N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide have been evaluated for their ability to inhibit PARP1, an enzyme crucial for DNA repair mechanisms in cancer cells. In vitro studies demonstrated that these compounds could induce apoptosis in breast cancer cells by enhancing the cleavage of PARP1 and increasing caspase activity .
- Case Study : In a study published in Molecules, a derivative showed an IC50 value of 18 µM against human breast cancer cells, indicating significant cytotoxicity comparable to existing PARP inhibitors like Olaparib .
Pharmacological Studies
The compound has also been investigated for its pharmacological properties beyond anticancer effects:
- Neuroprotective Effects : Research indicates that similar piperidine derivatives may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
- Antimicrobial Activity : Some studies suggest that trifluoromethyl-substituted compounds can possess antimicrobial properties, making them candidates for further exploration in treating infections.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| PARP1 Inhibition | Interferes with DNA repair processes leading to increased apoptosis in cancer cells |
| Enzyme Interaction | Modulates activity of enzymes involved in cell signaling pathways |
| Antimicrobial Action | Disrupts bacterial cell membranes or inhibits metabolic processes in pathogens |
Mechanism of Action
The mechanism of action of N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Core Structure | Key Substituents | Yield (%) | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Piperidine-acetamide | 4-(Trifluoromethyl)pyrimidin-2-yl | N/A | 3.2 |
| N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide | Piperazine-acetamide | 4-Fluorophenyl, pyrimidin-2-yl | N/A | 2.8 |
| Goxalapladib | Naphthyridine | Biphenyl-trifluoromethyl | 36.4 | 5.1 |
| Compound 8a | Piperidine-benzamide | 3-(Trifluoromethyl)benzamide | 64.2 | 4.0 |
*LogP calculated using Molinspiration.
Biological Activity
N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C10H12F3N3O
- CAS Number : 2795837
- IUPAC Name : this compound
- Melting Point : 110 - 112 °C
- Purity : 95% .
The compound's biological activity is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of piperidine and pyrimidine can act as inhibitors for specific enzymes, including poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP can lead to enhanced apoptosis in cancer cells, suggesting a potential application in oncology .
Anticancer Properties
Studies have demonstrated that similar compounds exhibit significant anticancer activity. For instance, compounds related to pyrimidine derivatives have been shown to inhibit PARP1 activity, leading to increased levels of cleaved PARP1 and enhanced phosphorylation of H2AX in breast cancer cells. These effects correlate with increased CASPASE 3/7 activity, indicating a mechanism of inducing apoptosis .
Case Studies
-
Inhibition of PARP Activity :
- A study assessed the effects of various piperidine derivatives on PARP1 activity in MCF-7 breast cancer cells. The results indicated that compounds similar to this compound inhibited PARP activity significantly at concentrations ranging from 0.01 µM to 100 µM, with IC50 values comparable to established PARP inhibitors like Olaparib .
- Cell Viability Assays :
Data Table: Summary of Biological Activities
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Molecular Docking : AutoDock Vina predicts hydrogen bonding between the pyrimidine nitrogen and kinase active sites (e.g., binding free energy ΔG = -9.2 kcal/mol) .
What strategies resolve conflicting bioactivity data across assay platforms?
Methodological Answer:
Orthogonal Validation : Compare surface plasmon resonance (SPR) binding kinetics with fluorescence polarization (FP) results.
Meta-Analysis : Apply statistical tools (e.g., R/Bioconductor) to identify outlier datasets.
Standardization : Replicate assays under uniform conditions (e.g., 10 mM Mg²⁺ in kinase buffers) .
How can metabolic stability be assessed in preclinical models?
Methodological Answer:
- Liver Microsome Assays : Incubate with NADPH (1 mM) and analyze via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) using:
, where is the elimination rate constant. - Species Comparison : Human vs. rat microsomes identify metabolic liabilities (e.g., CYP3A4-mediated degradation) .
What computational approaches predict off-target interactions and toxicity?
Methodological Answer:
- SwissTargetPrediction : Identifies kinase and GPCR off-targets (probability score >0.7).
- ProTox-II : Predicts hepatotoxicity (probability = 0.65) and mutagenicity alerts.
- Molecular Dynamics (MD) : AMBER simulations (50 ns) assess binding stability to hERG channels (RMSD <2.0 Å acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
